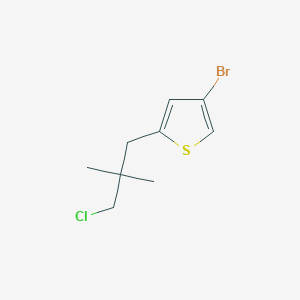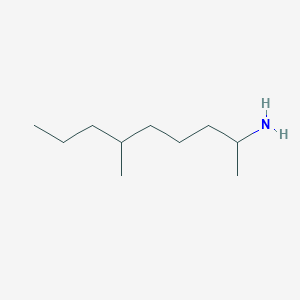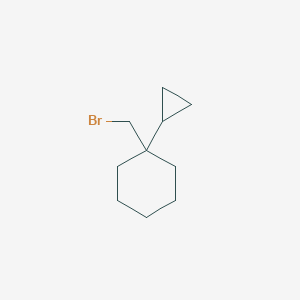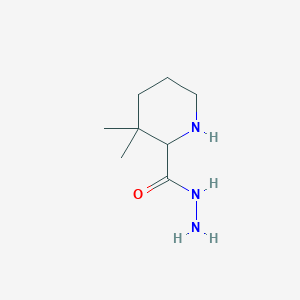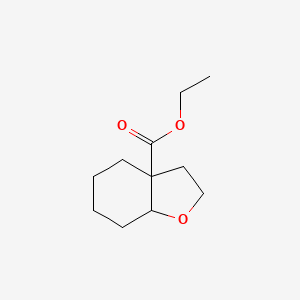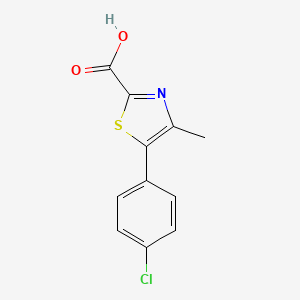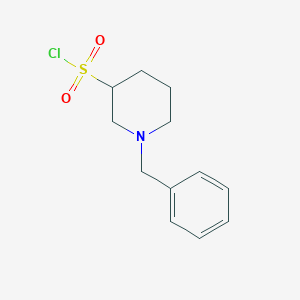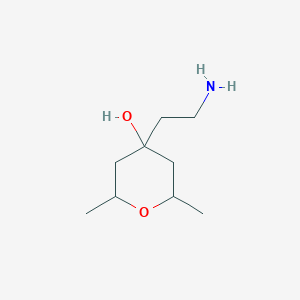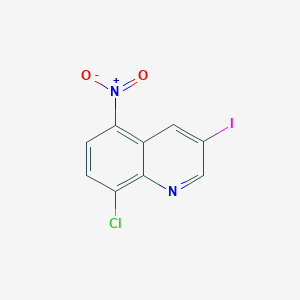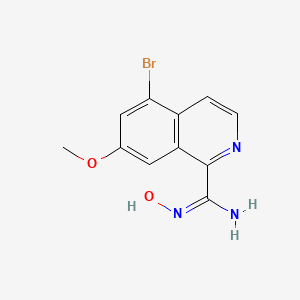
(E)-5-Bromo-N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to an isoquinoline ring system. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 7-methoxyisoquinoline, followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The hydroxy group can be introduced using hydroxylamine derivatives under controlled pH conditions, while the carboximidamide group is typically formed through the reaction with cyanamide derivatives .
Industrial Production Methods: Industrial production of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated isoquinoline derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt cellular pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Bromoisoquinoline: Lacks the hydroxy and methoxy groups, making it less versatile in chemical reactions.
7-Methoxyisoquinoline: Lacks the bromine and hydroxy groups, limiting its biological activity.
N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the bromine and methoxy groups, affecting its chemical reactivity and biological properties .
Uniqueness: (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxy and methoxy groups enhance its solubility and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C11H10BrN3O2 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
5-bromo-N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-6-4-8-7(9(12)5-6)2-3-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
InChI-Schlüssel |
BYESNCQSTIECKI-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Br |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol](/img/structure/B13198814.png)
